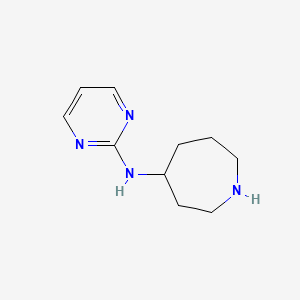

N-pyrimidin-2-ylazepan-4-amine

Description

BenchChem offers high-quality N-pyrimidin-2-ylazepan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-pyrimidin-2-ylazepan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-pyrimidin-2-ylazepan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-3-9(4-8-11-5-1)14-10-12-6-2-7-13-10/h2,6-7,9,11H,1,3-5,8H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQKURBTHBPUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Azepane-Pyrimidine Scaffold: A Privileged Architectural Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion and combination of heterocyclic ring systems have emerged as a powerful strategy in medicinal chemistry to generate novel molecular architectures with enhanced biological activity and desirable pharmacokinetic profiles. Among these, the azepane-pyrimidine scaffold has garnered significant attention as a "privileged" structural motif. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of azepane-pyrimidine derivatives. We will delve into the causality behind experimental designs, provide detailed protocols for key biological assays, and explore the diverse signaling pathways modulated by these compelling compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Strategic Amalgamation of Azepane and Pyrimidine Moieties

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a three-dimensional structural diversity that is increasingly sought after in drug design to improve properties like solubility and metabolic stability. Concurrently, the pyrimidine ring is a cornerstone of medicinal chemistry, being a fundamental component of nucleobases and a key pharmacophore in numerous FDA-approved drugs.[1][2] The combination of these two scaffolds, either through fusion to form rigid polycyclic systems or via flexible linkers, creates a unique chemical space with the potential to interact with a wide array of biological targets with high affinity and selectivity.

The rationale behind exploring the azepane-pyrimidine scaffold lies in the synergistic contribution of each component. The pyrimidine core often serves as a crucial anchor, forming key hydrogen bonds and other interactions within the binding sites of target proteins, particularly kinases, where it can act as an ATP isostere.[3][4] The azepane moiety, with its flexible and three-dimensional nature, can then be strategically functionalized to explore additional binding pockets, enhance target selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide will explore the burgeoning landscape of azepane-pyrimidine derivatives, with a focus on their applications in oncology, inflammation, neurodegenerative diseases, and metabolic disorders.

Synthetic Strategies: Constructing the Azepane-Pyrimidine Core

The synthetic accessibility of a scaffold is a critical factor in its successful exploitation in drug discovery. Several synthetic routes have been developed to access the azepane-pyrimidine core, with the choice of method depending on the desired substitution pattern and the nature of the fusion or linkage between the two rings.

Synthesis of Fused Pyrimido[1,2-a]azepine Systems

A prominent example of a fused azepane-pyrimidine scaffold is the hexahydropyrimido[1,2-a]azepine system. A common and efficient method for its synthesis involves a multi-component reaction.

Experimental Protocol: One-Pot Synthesis of Hexahydropyrimido[1,2-a]azepine Derivatives [1][5]

-

Reaction Setup: To a solution of an appropriate β-enaminone (1 mmol) in ethanol (20 mL), add 2-aminopyrimidine (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 10 mol%).

-

Reflux: Stir the reaction mixture at reflux for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired hexahydropyrimido[1,2-a]azepine derivative.

Causality: This one-pot approach is advantageous due to its operational simplicity and atom economy. The Lewis acid catalyst activates the enaminone, facilitating the initial Michael addition of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The choice of substituents on the starting enaminone allows for the introduction of diversity at various positions of the final product.

Synthesis of Pyrimido[4,5-b]azepine Scaffolds

Another important fused system is the pyrimido[4,5-b]azepine scaffold. Its synthesis has been achieved through an intramolecular Claisen-type condensation.[6]

Experimental Protocol: Intramolecular Claisen-Type Condensation for Pyrimido[4,5-b]azepine Synthesis [6]

-

Precursor Synthesis: Synthesize the requisite N-(azepan-4-yl)pyrimidine precursor through standard nucleophilic substitution or cross-coupling reactions.

-

Cyclization: Treat the precursor with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) at reflux.

-

Acidic Work-up: After the reaction is complete (monitored by TLC), quench the reaction carefully with a proton source, such as acetic acid.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the desired pyrimido[4,5-b]azepine derivative.

Causality: The strong base deprotonates the active methylene group on the azepane ring, which then undergoes an intramolecular nucleophilic attack on a carbonyl or cyano group on the pyrimidine ring, leading to the formation of the seven-membered azepine ring fused to the pyrimidine.

Caption: General synthetic strategies for azepane-pyrimidine scaffolds.

Biological Activities and Therapeutic Applications

The unique structural features of azepane-pyrimidine scaffolds have led to their exploration in a multitude of therapeutic areas.

Anticancer Activity: Targeting Kinases and Beyond

A significant body of research on azepane-pyrimidine derivatives has focused on their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4]

Kinase Inhibition:

Pyrimidine-based compounds are well-established as kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[3] The addition of an azepane moiety allows for the exploration of other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity. For instance, novel pyrimido[4,5-b]azepine derivatives have been designed as dual inhibitors of HER2 and EGFR, two key receptor tyrosine kinases implicated in the growth and progression of various cancers.[6]

Table 1: Kinase Inhibitory Activity of Representative Azepane-Pyrimidine Derivatives

| Compound ID | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | Reference |

| 19b | HER2/EGFR | 15 (HER2), 30 (EGFR) | NCI-N87 | [6] |

| B31 | Smoothened (Hh pathway) | - | BxPC-3 | [7] |

Induction of Apoptosis:

Beyond kinase inhibition, some azepane-pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that these compounds can modulate the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[8]

Caption: Simplified schematic of apoptosis induction by azepane-pyrimidine derivatives.

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a hallmark of many diseases. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Fused hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1][5] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: Anti-inflammatory Activity of Hexahydropyrimido[1,2-a]azepine Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Anti-inflammatory Activity (% inhibition) | Reference |

| 2f | >100 | 0.15 | >667 | 68% | [1] |

| 5 | >100 | 0.21 | >476 | 72% | [1] |

| 6 | >100 | 0.18 | >556 | 75% | [1] |

Neurodegenerative Diseases and CNS Activity

The unique physicochemical properties of azepane-pyrimidine scaffolds make them attractive candidates for targeting the central nervous system (CNS). Pyrimidine derivatives have been reported as neuroprotective agents for the potential treatment of neurodegenerative disorders like Alzheimer's disease.[9][10] The incorporation of the azepane moiety may enhance blood-brain barrier permeability, a critical factor for CNS-active drugs. Some fused pyrimidine systems have also shown promise as anticonvulsant agents.[11]

Other Therapeutic Areas

The versatility of the azepane-pyrimidine scaffold extends to other therapeutic areas as well. For instance, certain derivatives have been investigated as:

-

Antiviral agents: Some pyrimidine-containing compounds have shown efficacy against a range of viruses.[2]

-

Antibacterial and Antifungal agents: The structural features of these scaffolds are also being explored for the development of novel antimicrobial agents.[11]

-

Metabolic disorders: Pyrimidine derivatives have shown inhibitory activity against metabolic enzymes, suggesting their potential in treating diseases like diabetes.[8]

Methodologies for Biological Evaluation

Rigorous and validated biological assays are essential to characterize the activity of novel azepane-pyrimidine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) in each assay is crucial for validating the results. The reproducibility of the assay should be confirmed by performing multiple independent experiments.

Kinase Inhibition Assays

Several methods are available to measure the inhibitory activity of compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the kinase, its substrate, ATP, and the test compound at various concentrations.

-

ADP-Glo™ Reagent Addition: After the kinase reaction has proceeded for a set time, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP and to provide luciferase and luciferin.

-

Luminescence Measurement: The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is measured by a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor can be determined from the dose-response curve.

Causality: This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced. The luminescent signal is highly sensitive and allows for high-throughput screening of potential kinase inhibitors.

Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. It is commonly used to assess the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and members of the Bcl-2 family.

Experimental Protocol: Western Blot for Cleaved Caspase-3

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: The intensity of the bands corresponding to cleaved caspase-3 can be quantified and compared between different treatment groups. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

Self-Validation: The use of a positive control (cells treated with a known apoptosis inducer) and a negative control (untreated cells) is essential to confirm the specificity of the antibody and the induction of apoptosis.

Caption: A typical workflow for the evaluation of azepane-pyrimidine derivatives.

Conclusion and Future Perspectives

The azepane-pyrimidine scaffold has proven to be a highly versatile and fruitful area of research in drug discovery. The combination of the well-established pharmacophoric properties of the pyrimidine ring with the three-dimensional diversity and favorable physicochemical properties of the azepane moiety has led to the identification of potent modulators of various biological targets. The examples highlighted in this guide, spanning from anticancer and anti-inflammatory agents to potential CNS therapeutics, underscore the broad therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Chemical Space: The development of new and efficient synthetic methodologies will be crucial to access a wider range of azepane-pyrimidine derivatives with diverse substitution patterns and fusion topologies.

-

Expansion of Therapeutic Applications: While significant progress has been made in oncology and inflammation, the exploration of azepane-pyrimidine scaffolds in other disease areas, such as infectious diseases and metabolic disorders, remains a promising avenue.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of azepane-pyrimidine derivatives with improved potency and selectivity.

-

Multi-target Drug Design: The inherent ability of the azepane-pyrimidine scaffold to interact with multiple targets could be harnessed for the development of multi-target drugs, which may offer advantages in treating complex diseases like cancer and neurodegenerative disorders.

References

-

Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry, 13(5), 439-456. [Link]

-

Yadav, R., Maan, M., & Yadav, D. (2017). Synthesis and characterization of pyrimidines analogues as anti-Alzheimer's agents. Journal of Chinese Pharmaceutical Sciences, 26(11), 834-846. [Link]

-

Al-Abdullah, E. S., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 16-36. [Link]

-

Bartels, B., Jakob-Roetne, R., Limberg, A., Neidhart, W., Ratni, H., Reutlinger, M., & Steiner, S. (2018). Azabicyclic Fused Pyrimidine Derivatives Useful for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 9(3), 226-231. [Link]

-

Gadel, S. M. A., & Al-Ghorbani, M. (2024). Synthesis and characterization of pyrimidines analogues as anti-Alzheimer's agents. Journal of Molecular Structure, 1301, 137351. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Efficient Synthesis and Study of Biological Activity of New Pyrimidoazepines Using Ag/Fe3O4/TiO2/CuO@MWCNTs Magnetic Nanocomposites: A Combined Experimental and Theoretical Investigation. Polycyclic Aromatic Compounds, 1-18. [Link]

-

Acosta Quintero, L. M., Palma, A., Cobo, J., Glidewell, C., & Low, J. N. (2016). Six polycyclic pyrimidoazepine derivatives: syntheses, molecular structures and supramolecular assembly. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 4), 346–357. [Link]

-

Davis, J., Benhaddou, R., Granet, R., Krausz, P., Demonte, M., & Aubertin, A. M. (1998). Synthesis and antiviral evaluation of pyrazinones substituted with acyclic chains. Nucleosides & Nucleotides, 17(5), 875–893. [Link]

-

Gomaa, M. A., & Ali, M. M. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(4), e1900319. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123. [Link]

-

Fülöp, F., Lázár, L., & Pihlaja, K. (2021). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][8][9]triazolo[1,5-a][8]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances, 11(11), 6245-6254. [Link]

-

Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2013). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][8]triazolo[4,3-a]azepines as potential anticonvulsant agents. Archiv der Pharmazie, 346(7), 516-523. [Link]

-

Sirakanyan, S. N., Gevorgyan, A. S., & Stepanyan, G. M. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Molecules, 26(11), 3326. [Link]

-

Chen, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8443-8462. [Link]

-

Unciti-Broceta, A., & Baillache, D. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

Hargrove, A. E., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][8][9]diazepine ring system. Bioorganic & Medicinal Chemistry, 24(12), 2756-2767. [Link]

-

Patel, S. B., & Bhadane, D. G. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22695-22709. [Link]

-

Lee, H., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2449-2453. [Link]

-

Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]

-

Sharma, P. C., & Kumar, A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

El-Gazzar, A. R., & Al-Ghorbani, M. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7856. [Link]

-

Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]

-

Sun, C., et al. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. European Journal of Medicinal Chemistry, 280, 116961. [Link]

-

De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. (2025). Nature. [Link]

-

Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

-

Cai, Z., Zafferani, M., Akande, O. M., & Hargrove, A. E. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 65(10), 7262-7277. [Link]

-

Sharma, A., & Kumar, R. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(2), 154-181. [Link]

-

Cai, Z., Zafferani, M., Akande, O. M., & Hargrove, A. E. (2022). Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Scholars@Duke. [Link]

-

QSAR: Quantitative structure-activity relationship PART 1. (2025, September 30). YouTube. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis of New Hexahydropyrimido[1,2-a]azepine Derivatives Bearing Functionalized Aryl and Heterocyclic Moieties As Anti-Inflammatory Agents. Future Science, EPI-2016-0184. [Link]

-

Singh, R. K., & Kumar, S. (2022). Viral pathogenesis and its control by pyrimidines as antiviral agents. ResearchGate. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(42), 5658-5675. [Link]

-

Patel, S. B., & Bhadane, D. G. (2022). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 27(15), 4983. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

-

Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 9. Azabicyclic Fused Pyrimidine Derivatives Useful for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orientjchem.org [orientjchem.org]

N-pyrimidin-2-ylazepan-4-amine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-pyrimidin-2-ylazepan-4-amine Scaffolds

Executive Summary

This technical guide provides an in-depth analysis of N-pyrimidin-2-ylazepan-4-amine , a bicyclic heteroaromatic amine scaffold increasingly relevant in medicinal chemistry. Characterized by a seven-membered azepane ring linked to a pyrimidine moiety, this structure serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. This document details its molecular identity, physicochemical properties, and a robust, self-validating synthetic protocol designed to ensure regiochemical integrity.

Part 1: Molecular Identity & Physicochemical Properties

The precise characterization of N-pyrimidin-2-ylazepan-4-amine requires distinguishing between its potential regioisomers. The nomenclature "N-" strictly denotes substitution at the exocyclic amine (Position 4), whereas "1-" denotes substitution at the ring nitrogen. This guide focuses on the N-substituted isomer (exocyclic linkage) while noting the isomeric implications.

Molecular Formula & Weight

Both the N-substituted and 1-substituted isomers share the same elemental composition.

-

Molecular Formula:

-

Molecular Weight (Average): 192.26 g/mol

-

Monoisotopic Mass: 192.1375 Da

Structural Specifications

-

Core Scaffold: Hexahydro-1H-azepine (Azepane).[1]

-

Heteroaryl Substituent: Pyrimidin-2-yl group.

-

Linkage: Secondary amine bond at the azepane C4 position.

-

Chirality: The C4 carbon of the azepane ring is a stereocenter. Unless synthesized from a chiral precursor or resolved, the molecule exists as a racemic mixture (

).

Physicochemical Metrics (In Silico Profiling)

| Property | Value | Technical Significance |

| LogP (Predicted) | ~0.8 – 1.2 | Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |

| TPSA | ~50-60 Ų | Favorable for membrane permeability and blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 2 (Ring NH, Linker NH) | Critical for hydrogen bonding within the kinase hinge region. |

| H-Bond Acceptors | 3 (Pyrimidine Ns, Ring N) | Facilitates interactions with solvent fronts or active site residues. |

| pKa (Calculated) | ~9.5 (Ring NH), ~3.5 (Pyrimidyl-NH) | The secondary ring amine is highly basic; the pyrimidinyl-amine is less basic due to delocalization. |

Part 2: Structural Analysis & Isomerism

A critical challenge in working with this scaffold is the regioselectivity between the endocyclic (ring) nitrogen and the exocyclic (C4-amino) nitrogen.

-

Isomer A (Target): N-(pyrimidin-2-yl)azepan-4-amine. The pyrimidine is attached to the exocyclic nitrogen. This leaves the ring nitrogen free for further diversification (e.g., reductive amination).

-

Isomer B (Common Byproduct): 1-(pyrimidin-2-yl)azepan-4-amine. The pyrimidine is attached to the ring nitrogen. This is often the thermodynamic product in direct coupling due to the higher nucleophilicity of the secondary ring amine compared to the primary exocyclic amine (unless sterically hindered).

Visualizing the Isomers:

Figure 1: Regioisomeric distinction between N-substituted and 1-substituted azepane scaffolds.

Part 3: Synthetic Methodology

To synthesize N-(pyrimidin-2-yl)azepan-4-amine with high fidelity, one must block the more reactive ring nitrogen. A direct reaction between 2-chloropyrimidine and azepan-4-amine would preferentially yield the 1-substituted product. Therefore, an Orthogonal Protection Strategy is required.

Synthetic Route: The Boc-Protection Protocol

Reaction Scheme:

-

Starting Material: tert-butyl 4-aminoazepane-1-carboxylate (1-Boc-4-aminoazepane).

-

Coupling: SNAr reaction with 2-chloropyrimidine.

-

Deprotection: Acidic cleavage of the Boc group.

Step-by-Step Protocol:

-

Preparation of Nucleophile:

-

Dissolve tert-butyl 4-aminoazepane-1-carboxylate (1.0 equiv) in anhydrous DMSO or DMF.

-

Add DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize HCl generated during the reaction.

-

-

SNAr Coupling:

-

Add 2-chloropyrimidine (1.1 equiv).

-

Mechanism: Nucleophilic aromatic substitution.[2][3] The primary amine attacks the electron-deficient C2 position of the pyrimidine.

-

Conditions: Heat to 80–100°C for 4–12 hours under N2 atmosphere.

-

Validation: Monitor by LC-MS for the disappearance of the amine (M+H ~215) and formation of the intermediate (M+H ~293).

-

-

Work-up & Isolation:

-

Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMSO.

-

Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to isolate tert-butyl 4-(pyrimidin-2-ylamino)azepane-1-carboxylate.

-

-

Boc-Deprotection:

-

Dissolve the intermediate in DCM (dichloromethane).

-

Add TFA (Trifluoroacetic acid) (1:4 v/v ratio with DCM). Stir at room temperature for 1–2 hours.

-

Validation: LC-MS should show the mass shift from 293 to 193 (M+H).

-

-

Free Basing (Critical Step):

-

The product exists as a TFA salt. To obtain the free base, pass the crude residue through a strong cation exchange (SCX) cartridge or treat with basic resin (e.g., MP-Carbonate).

-

Final Yield: N-(pyrimidin-2-yl)azepan-4-amine (Free Base).

-

Synthetic Workflow Diagram

Figure 2: Orthogonal protection strategy for the regioselective synthesis of N-(pyrimidin-2-yl)azepan-4-amine.

Part 4: Applications in Drug Discovery

The N-pyrimidin-2-ylazepan-4-amine scaffold is a versatile "linker-pharmacophore" hybrid.

-

Kinase Inhibition (Hinge Binding): The pyrimidine ring is a classic "hinge binder" in kinase inhibitors (e.g., interacting with the ATP-binding pocket). The azepane ring provides a flexible, hydrophobic bulk that can orient substituents into the solvent-exposed region or the ribose pocket.

-

Example Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the kinase hinge, while the exocyclic NH donates a hydrogen bond to the backbone Carbonyl.

-

-

GPCR Ligands (Histamine/Muscarinic): Azepane rings are privileged structures in GPCR medicinal chemistry (e.g., antihistamines like Azelastine). The addition of a heteroaryl group (pyrimidine) modulates the basicity and lipophilicity, potentially improving CNS penetration or selectivity profiles.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of ~192 Da, this molecule is an ideal "fragment" starting point. It possesses high ligand efficiency (LE) potential and vectors for growth at the azepane nitrogen (N1) and the pyrimidine C4/C5 positions.

References

-

PubChem. (2025).[4] Compound Summary: Azepan-4-amine. National Library of Medicine. [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link] (Context: Functionalization of saturated nitrogen heterocycles).

- Fischer, T., et al. (2020). Regioselective SNAr reactions on pyrimidines. Journal of Organic Chemistry. (Context: Reactivity profiles of chloropyrimidines with primary vs secondary amines).

Sources

- 1. Azepanes | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azepan-4-one | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azepane-Based Peptidomimetics

Abstract

The design of molecules that mimic the structure and function of peptides—peptidomimetics—is a cornerstone of modern drug discovery.[1][2] These compounds aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1] Within this field, the seven-membered azepane ring has emerged as a privileged scaffold, offering a unique combination of conformational rigidity and synthetic tractability.[3][4] This guide provides a comprehensive technical overview of azepane-based peptidomimetics, detailing their structural advantages, synthetic strategies, and applications in medicinal chemistry. We will explore the causal relationships behind experimental choices, provide validated protocols, and ground all claims in authoritative scientific literature.

Introduction: The Need for Peptide Mimicry

Peptides are exquisite biological regulators, mediating a vast array of physiological processes through precise interactions with proteins and other macromolecules. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor absorption. Peptidomimetics address these challenges by replacing or modifying the peptide backbone to create more drug-like molecules.[1] The azepane scaffold, a seven-membered nitrogen heterocycle, has garnered significant attention as it provides a larger and more flexible ring system compared to the more common five-membered (proline) and six-membered (piperidine) rings, opening up new regions of three-dimensional chemical space.[5] This structural feature is particularly valuable for mimicking secondary structures like β-turns and helices, which are critical for many biological recognition events.[6][7][8]

The Azepane Scaffold: A Structural Advantage in Peptidomimetic Design

The unique conformational properties of the azepane ring are central to its utility. Unlike the relatively planar structures of smaller rings, the seven-membered azepane can adopt a wider range of low-energy conformations, such as chair, boat, and twist-boat forms. This flexibility, when strategically constrained with substituents, allows for the precise positioning of side chains to mimic the spatial arrangement of amino acid residues in a native peptide secondary structure.

Induction of β-Turns

β-turns are crucial secondary structures that redirect the polypeptide chain.[6][7][8] Incorporating a constrained azepane-derived amino acid can effectively induce and stabilize a β-turn conformation.[6][7][8][9] Studies using NMR spectroscopy, X-ray crystallography, and molecular modeling have shown that incorporating a diastereopure azepane quaternary amino acid at the i+1 position of a model tetrapeptide is a highly effective strategy for inducing a β-turn.[6][7][9] This is because the ring structure restricts the backbone dihedral angles (φ, ψ) to values that favor the turn geometry, effectively pre-organizing the peptide into its bioactive conformation.

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Future Outlook

The field of azepane-based peptidomimetics continues to evolve. Future research will likely focus on developing more stereoselective and efficient synthetic routes to access novel, highly functionalized azepane scaffolds. [4]Furthermore, the integration of computational modeling with synthesis will enable the rational design of azepane peptidomimetics with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying their role as powerful tools in the quest for new therapeutics.

References

-

β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. Available at: [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

-

Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ResearchGate. Available at: [Link]

-

Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]

-

Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. SpringerLink. Available at: [Link]

-

Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Nature. Available at: [Link]

-

Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available at: [Link]

-

Application of the methodology in the preparation of azepane-based... ResearchGate. Available at: [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

-

Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

-

Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]

-

β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. Available at: [Link]

-

A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. PubMed. Available at: [Link]

-

β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ResearchGate. Available at: [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

-

β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PubMed. Available at: [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

-

Azapeptides as pharmacological agents. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Modular Synthesis of N-(Pyrimidin-2-yl)azepan-4-amine via Reductive Amination and SNAr

Executive Summary & Strategic Overview

The azepane (homopiperidine) scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive compounds including JAK inhibitors and orexin antagonists. However, the functionalization of the 7-membered ring remains synthetically challenging due to conformational flexibility and transannular interactions.

This Application Note details a robust, scalable protocol for the synthesis of N-(pyrimidin-2-yl)azepan-4-amine starting from azepan-4-one .

Synthetic Strategy: The "Amine-First" Approach

While a direct reductive amination between azepan-4-one and 2-aminopyrimidine is theoretically possible, it is experimentally suboptimal due to the low nucleophilicity of the electron-deficient aminopyrimidine.

Instead, we employ a Stepwise Modular Strategy :

-

Reductive Amination: Conversion of N-Boc-azepan-4-one to N-Boc-4-aminoazepane using ammonium acetate.

-

Nucleophilic Aromatic Substitution (

): Coupling the resulting primary amine with 2-chloropyrimidine.

This route offers higher yields, cleaner reaction profiles, and the flexibility to diversify the heteroaryl coupling partner in late-stage synthesis.

Synthetic Pathway Visualization

The following diagram outlines the critical intermediate steps and mechanistic flow.

Figure 1: Logical workflow for the modular synthesis of the target scaffold.

Experimental Protocols

Phase 1: Synthesis of N-Boc-4-aminoazepane (Intermediate A)

Objective: Install the primary amine at the C4 position. Mechanism: Leuckart-Wallach style reductive amination via an iminium ion.

| Reagent | Equivalents | Role |

| N-Boc-azepan-4-one | 1.0 eq | Substrate |

| Ammonium Acetate ( | 10.0 eq | Ammonia Source / Buffer |

| Sodium Cyanoborohydride ( | 1.2 eq | Selective Reducing Agent |

| Methanol (MeOH) | Solvent (0.2 M) | Reaction Medium |

Protocol:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-azepan-4-one (1.0 eq) in dry MeOH.

-

Ammonia Loading: Add solid ammonium acetate (

, 10.0 eq) in one portion. The excess is crucial to prevent dimerization (formation of secondary amines). -

Reduction: Add sodium cyanoborohydride (

, 1.2 eq) carefully.-

Note:

is preferred over

-

-

Incubation: Stir the reaction mixture at room temperature for 16–24 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup (Critical):

-

Quench with 1N NaOH to pH > 10 (ensures the amine is free-based).

-

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Result: The crude oil is typically sufficient for the next step. If purification is needed, use amine-functionalized silica or basic alumina to avoid streaking.

-

Phase 2: Coupling with 2-Chloropyrimidine

Objective: Arylate the primary amine. Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination).

| Reagent | Equivalents | Role |

| Intermediate A (from Phase 1) | 1.0 eq | Nucleophile |

| 2-Chloropyrimidine | 1.1 eq | Electrophile |

| DIPEA (Hünig's Base) | 2.5 eq | Acid Scavenger |

| Isopropanol (IPA) | Solvent (0.5 M) | Polar Protic Solvent |

Protocol:

-

Setup: Dissolve Intermediate A (1.0 eq) and 2-chloropyrimidine (1.1 eq) in Isopropanol (IPA).

-

Why IPA? Polar protic solvents stabilize the Meisenheimer complex intermediate, accelerating

reactions. Green chemistry principles also favor IPA over DMF/DMAc where possible [2].

-

-

Base Addition: Add DIPEA (2.5 eq).

-

Thermal Activation: Heat the mixture to 80°C (reflux) for 4–6 hours.

-

Reactivity Note: 2-Chloropyrimidine is significantly more reactive than 2-chloropyridine due to the second nitrogen atom reducing the LUMO energy, making Pd-catalysis (Buchwald-Hartwig) generally unnecessary for aliphatic amines [2].

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Redissolve in EtOAc and wash with water.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, N-Boc-N-(pyrimidin-2-yl)azepan-4-amine, is typically a white/off-white solid.

Phase 3: Global Deprotection (Optional)

If the free secondary amine of the azepane ring is required for further library generation:

-

Dissolve the Phase 2 product in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir at RT for 2 hours.

-

Concentrate and free-base using SCX-2 cartridges or carbonate wash.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Formation of secondary amine (dimer) | Increase |

| Incomplete | Low temperature or solvent effect | Switch solvent to DMSO or NMP and heat to 100°C. Alternatively, use microwave irradiation (120°C, 20 min). |

| Regioselectivity | N/A | 2-chloropyrimidine is symmetric; regioselectivity is not an issue unless the pyrimidine is substituted. |

References

-

Reductive Amination Methodology

- Source: Master Organic Chemistry.

-

URL:[Link]

- Context: Explains the preference for

-

Reactivity of Pyrimidines:

- Source:Chemistry - A European Journal (via NIH/PMC).

-

URL:[Link]

- Context: Validates that 2-chloropyrimidine is highly activated and reacts with amines in green solvents (water/alcohols)

-

Azepane Scaffold Importance

- Source:Journal of Medicinal Chemistry. "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane".

-

URL:[Link]

- Context: Highlights the utility of functionalized azepanes in neuropharmacology and drug discovery.

Protecting group strategies for N-pyrimidin-2-ylazepan-4-amine synthesis

Application Note: Protecting Group Strategies for N-Pyrimidin-2-ylazepan-4-amine Synthesis

Part 1: Strategic Analysis & Introduction

The Scaffold Challenge: The N-pyrimidin-2-ylazepan-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. The core azepane (homopiperidine) ring introduces a critical conformational flexibility distinct from its 6-membered piperidine analog.

However, the synthesis presents a classic regioselectivity dilemma. The scaffold contains two nucleophilic nitrogen centers:

-

N1 (Ring Nitrogen): A secondary amine embedded in a flexible 7-membered ring.

-

N4 (Exocyclic Nitrogen): A primary amine attached to the C4 position.

The "N-Pyrimidinyl" Ambiguity: The term "N-pyrimidin-2-ylazepan-4-amine" is synthetically ambiguous. It can refer to two distinct regioisomers, each requiring a diametrically opposed protecting group (PG) strategy:

-

Isomer A (Ring-Functionalized): 1-(Pyrimidin-2-yl)azepan-4-amine.

-

Isomer B (Exocyclic-Functionalized): N-(Pyrimidin-2-yl)azepan-4-amine.

Strategic Orthogonality: Direct reaction of unprotected azepan-4-amine with 2-chloropyrimidine yields a mixture of mono-N1, mono-N4, and bis-arylated products. To achieve high fidelity, orthogonal protection is non-negotiable. This guide details the two primary routes to access either isomer selectively.

Part 2: Detailed Experimental Protocols

Route A: Synthesis of 1-(Pyrimidin-2-yl)azepan-4-amine (Targeting N1)

Objective: Install the pyrimidine on the ring nitrogen while preserving the exocyclic amine.

Mechanism: The exocyclic amine (N4) is more sterically accessible and often more nucleophilic. It must be masked with an acid-labile group (Boc) to force the SNAr reaction to occur at the more hindered secondary ring nitrogen (N1).

Step 1: Protection (if starting from free diamine)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.9 eq).

-

Conditions: 0°C to RT, DCM/MeOH.

-

Note: The primary amine reacts preferentially with limiting Boc₂O, yielding 4-(tert-butoxycarbonylamino)azepane .

Step 2: SNAr Coupling (The Critical Step)

-

Reagents: 4-(Boc-amino)azepane (1.0 eq), 2-Chloropyrimidine (1.2 eq), K₂CO₂ (2.0 eq).

-

Solvent: DMSO or NMP (Polar aprotic solvents are essential to stabilize the Meisenheimer intermediate).

-

Conditions: 100°C for 12 hours (Thermal) OR 140°C for 30 min (Microwave).

-

Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine to remove DMSO.

Step 3: Deprotection

-

Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

-

Conditions: RT, 1-2 hours.

-

Yield: Typically >85% (over 2 steps).

Route B: Synthesis of N-(Pyrimidin-2-yl)azepan-4-amine (Targeting N4)

Objective: Install the pyrimidine on the exocyclic amine while preserving the ring nitrogen.

Mechanism: The ring nitrogen (N1) is masked with a group stable to basic SNAr conditions but removable via hydrogenation (Cbz) or base (Fmoc). We prefer Cbz for its robustness during high-temperature SNAr.

Step 1: Precursor Selection

-

Start with Benzyl 4-aminoazepane-1-carboxylate (1-Cbz-4-aminoazepane). This is commercially available or synthesized via reductive amination of 1-Cbz-azepan-4-one with ammonium acetate.

Step 2: SNAr Coupling

-

Reagents: 1-Cbz-4-aminoazepane (1.0 eq), 2-Chloropyrimidine (1.1 eq), DIPEA (2.5 eq).

-

Solvent: n-Butanol or Isopropanol (Protic solvents facilitate proton transfer in the transition state).

-

Conditions: Reflux (118°C) for 16 hours.

-

Pro-Tip: If the reaction is sluggish, add 0.1 eq of KI as a catalyst or switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu).

Step 3: Deprotection (Hydrogenolysis)

-

Reagents: H₂ (1 atm balloon), 10% Pd/C (10 wt%).

-

Solvent: MeOH or EtOH.

-

Conditions: RT, 4-6 hours.

-

Purification: Filter through Celite. The filtrate contains the pure free amine.

Part 3: Data & Troubleshooting

Table 1: Comparative Efficiency of Coupling Conditions

| Parameter | Route A (N1-Target) | Route B (N4-Target) |

| Nucleophile | Secondary Amine (Ring) | Primary Amine (Exocyclic) |

| Steric Hindrance | High (7-membered ring twist) | Low |

| Preferred Solvent | DMSO (Polar Aprotic) | n-BuOH (Polar Protic) |

| Temp Required | 100-140°C | 80-120°C |

| Common Byproduct | Bis-arylation (rare due to steric) | Unreacted SM (if temp too low) |

| Typical Yield | 65-75% | 80-90% |

Troubleshooting Guide:

-

Problem: Low conversion in Route A (N1 coupling).

-

Cause: The secondary amine in the azepane ring is sterically encumbered.

-

Solution: Switch from SNAr to Buchwald-Hartwig coupling. Use RuPhos-Pd-G3 precatalyst, which is specialized for secondary amines.

-

-

Problem: Pyrimidine hydrolysis.

-

Cause: Wet solvents at high temperatures.

-

Solution: Use anhydrous DMSO/NMP and store 2-chloropyrimidine under inert atmosphere.

-

Part 4: Visualization (Workflow & Decision Tree)

Figure 1: Synthetic Workflow for Regioselective Isomers

Caption: Divergent synthetic pathways for accessing N1- vs. N4-functionalized azepane scaffolds.

Figure 2: Protecting Group Decision Matrix

Caption: Logic gate for selecting the optimal N1 protecting group based on downstream sensitivity.

Part 5: References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007.

-

Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479. (Context on azepane solubilizing groups).

-

Blair, L. M., et al. "Structure-Activity Relationships of 4-Aminoazepane Derivatives." Bioorganic & Medicinal Chemistry Letters, 2009. (Specific SNAr conditions for azepanes).

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50. (Alternative coupling strategies).

Sources

Application Note: High-Fidelity Boc-Deprotection of Azepane-Pyrimidine Intermediates

Executive Summary

The azepane-pyrimidine scaffold is a privileged structure in modern drug discovery, particularly within the kinase inhibitor space (e.g., CDK, JAK, and MAPK pathways). However, the deprotection of the tert-butyloxycarbonyl (Boc) group from the azepane nitrogen presents unique challenges compared to standard aliphatic amines. The basicity of the pyrimidine ring, the conformational mobility of the 7-membered azepane, and the lipophilicity "flip" upon deprotection require tailored protocols to ensure high yield and purity.

This guide details two field-proven protocols: Method A (Precipitation) for robust substrates and Method B (Scavenger-Assisted) for electron-rich, sensitive intermediates.

Mechanistic Insight & Chemical Strategy

The "Proton Sink" Challenge

Unlike simple aliphatic amines, azepane-pyrimidine intermediates contain multiple basic sites. The pyrimidine nitrogen atoms (

-

Implication: Standard 1:1 or 2:1 acid equivalents are insufficient. A large excess (10–20 eq) of acid is required to fully protonate the system and drive the equilibrium toward fragmentation.

The tert-Butyl Cation Threat

Upon acidolysis, the Boc group fragments into CO₂ and a tert-butyl cation (

Mechanism Visualization

The following diagram illustrates the fragmentation pathway and the critical role of scavengers.

Figure 1: Acid-catalyzed Boc-deprotection mechanism highlighting the divergent fate of the reactive tert-butyl cation.

Experimental Protocols

Method A: HCl/Dioxane Precipitation (The "Clean Isolation" Protocol)

Best For: Substrates where the final amine salt is expected to be a solid. This method avoids aqueous workup, minimizing loss of water-soluble polar products.

Reagents:

-

4.0 M HCl in 1,4-Dioxane (Anhydrous)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Wash Solvent: Diethyl Ether (

) or MTBE

Protocol:

-

Dissolution: Dissolve the Boc-azepane intermediate (1.0 mmol) in a minimal amount of DCM (2 mL). If the substrate is not soluble, add MeOH dropwise until clear.

-

Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (5.0 mL, 20 mmol, 20 eq) dropwise.

-

Note: Gas evolution (isobutylene/CO₂) will occur.[1] Ensure the vessel is vented (e.g., needle through septum).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: LCMS is preferred over TLC due to the high polarity of the product. Look for the mass of

.

-

-

Precipitation: As the reaction proceeds, the bis-HCl salt of the azepane-pyrimidine often precipitates as a white/off-white solid.

-

Isolation:

-

If solid forms: Dilute with

(10 mL), filter the solid, and wash extensively with -

If no solid forms: Concentrate the mixture to dryness in vacuo. Triturate the residue with

to induce crystallization.

-

-

Yield: Typically >90% as the hydrochloride salt.[2]

Method B: Scavenger-Assisted TFA Deprotection

Best For: Electron-rich pyrimidines (e.g., with methoxy/amino substituents) prone to alkylation, or substrates requiring mild conditions.

Reagents:

-

Dichloromethane (DCM)[4]

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)

Protocol:

-

Preparation: Dissolve the substrate (1.0 mmol) in DCM (5 mL).

-

Scavenger Addition: Add Triethylsilane (0.5 mL, ~3 eq).

-

Why? Silanes are superior hydride donors that rapidly quench the

cation to form isobutane and silyl species, preventing pyrimidine alkylation.

-

-

Acidolysis: Add TFA (5 mL) dropwise at 0°C. (Final ratio DCM:TFA 1:1).

-

Reaction: Stir at RT for 1–3 hours.

-

Workup (Crucial Step):

-

Concentrate the mixture in vacuo (do not heat above 40°C).

-

Co-evaporate with Toluene (

) to remove residual TFA azeotropically. -

Result: The product remains as a TFA salt (often an oil).[5]

-

Purification & Free-Basing Strategies

The azepane amine is often required as a free base for subsequent nucleophilic substitutions or biological assays.

SCX Chromatography (Solid Phase Extraction)

Strong Cation Exchange (SCX) is the gold standard for purifying azepane-pyrimidines, effectively separating the amine from non-basic impurities and scavengers.

Figure 2: SCX purification workflow for rapid isolation of the free amine.

Aqueous Workup (Alternative)

If SCX is unavailable:

-

Dissolve the crude salt in DCM.

-

Wash with saturated aqueous

(Caution: Foaming). -

Extract the aqueous layer with DCM (

) or CHCl₃/IPA (3:1) if the amine is highly polar. -

Dry over

and concentrate.

Data Summary & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Pyrimidine buffering; insufficient acid. | Increase acid to 20 eq. or switch to neat TFA. |

| New Impurity (+56 Da) | Repeat using Method B with Triethylsilane scavenger. | |

| Broad NMR Signals | Azepane ring flip conformers. | Run NMR at elevated temperature (50°C) or in DMSO- |

| Low Recovery (Aq. Workup) | Product is water-soluble. | Use Method A (precipitation) or SCX purification; avoid water. |

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

Process Development of a Boc-Deprotection Step. Org. Process Res. Dev.2016 , 20, 1, 140–146.

-

Removal of Boc Groups Using HCl/Dioxane: A General Protocol. Common Organic Chemistry Protocols.

-

Strategic Applications of Named Reactions in Organic Synthesis ; Kurti, L., Czako, B.; Elsevier: Amsterdam, 2005. (See: Friedel-Crafts Alkylation context for cation scavenging).

Sources

Troubleshooting & Optimization

Improving solubility of N-pyrimidin-2-ylazepan-4-amine in aqueous buffers

Technical Support Center: N-pyrimidin-2-ylazepan-4-amine Solubility

Welcome to the technical support guide for N-pyrimidin-2-ylazepan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on enhancing the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my N-pyrimidin-2-ylazepan-4-amine exhibiting poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: N-pyrimidin-2-ylazepan-4-amine is a weakly basic compound. Its solubility is highly dependent on the pH of the aqueous medium. The molecule contains amine functional groups which can be protonated. At neutral or alkaline pH, the compound primarily exists in its neutral, un-ionized form, which is less soluble in water. To achieve significant aqueous solubility, the pH of the solution must be acidic enough to protonate the amine groups, forming a more soluble salt.[1][2]

Q2: How does pH adjustment improve the solubility of N-pyrimidin-2-ylazepan-4-amine?

A2: The solubility of weakly basic compounds like N-pyrimidin-2-ylazepan-4-amine is governed by the Henderson-Hasselbalch equation.[3][4] By lowering the pH of the solution with an acid, the equilibrium shifts towards the formation of the protonated (ionized) form of the amine, which is a salt. These amine salts are generally much more soluble in water than their corresponding free base forms.[1][5] The relationship between the protonated (BH+) and unprotonated (B) forms of the base is described by the following equation:

pH = pKa + log([B]/[BH+])[6][7]

To enhance solubility, the pH should be significantly lower than the pKa of the compound to ensure the majority of the molecules are in the protonated, soluble form.

Caption: Workflow for determining pH-dependent solubility.

References

- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

- PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

- National Center for Biotechnology Information. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC.

- SciSpace. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

- NCERT. (n.d.). Amines.

- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

- Study.com. (2021). Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry.

- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

- National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.

- National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.

- National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem.

- National Center for Biotechnology Information. (n.d.). 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine... - PubChem.

- Wikipedia. (n.d.). Henderson–Hasselbalch equation.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.

- Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.

- National Center for Biotechnology Information. (2026). 4-amino-N-pyrimidin-2-ylbenzenesulfonamide - PubChem.

- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.

- PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility.

- Pharmaceutical Salts Optimization of Solubility or Even More? (2010).

- Khan Academy. (2021). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry.

- National Center for Biotechnology Information. (n.d.). 2-(Pentylsulfanyl)pyrimidin-4-amine | C9H15N3S | CID 308588 - PubChem.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation.

- ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.

- 3-[(5-Hydroxynaphthalen-2-Yl)amino]-N-(Pyrimidin-4-Yl)furo[2,3-C]pyridine-2-Carboxamide. (n.d.).

- Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation | Weak Acid pH Calculations.

- National Center for Biotechnology Information. (n.d.). 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine - PubChem.

Sources

Troubleshooting low yields in pyrimidine-azepane coupling reactions

Case ID: PYR-AZP-7 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

The "Azepane Paradox": Why Your Piperidine Protocol Failed

Many researchers arrive here after successfully coupling piperidine (6-membered) or pyrrolidine (5-membered) rings to pyrimidines, only to find that azepane (7-membered) fails under identical conditions.

The Root Cause: This is not a chemical error; it is a thermodynamic and kinetic reality.

-

Entropic Penalty: Azepane possesses a higher degree of conformational freedom (fluxional twist-chair/chair forms) compared to the rigid chair of piperidine. The entropic cost of "freezing" the azepane into the transition state for nucleophilic attack is significantly higher (

is more negative). -

Ring Strain & Sterics: The 7-membered ring introduces transannular strain (Prelog strain) and steric puckering near the nitrogen. This effectively lowers the nucleophilicity of the nitrogen lone pair compared to piperidine, making it a "reluctant" nucleophile.

Diagnostic Workflow: Select Your Pathway

Before optimizing, confirm you are using the correct mechanistic pathway for your specific pyrimidine substrate.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and leaving group ability.

Module A: Troubleshooting SNAr (Nucleophilic Aromatic Substitution)

Applicability: Fluoropyrimidines, Chloropyrimidines (with electron-withdrawing groups), or 4-halopyrimidines.

Common Failure Modes & Fixes

Issue 1: No Conversion (Starting Material Recovered)

-

Diagnosis: The azepane is too sterically hindered to attack the pyrimidine carbon, or the pyrimidine is not sufficiently electron-deficient.

-

The Fix:

-

Solvent Switch: Move from THF or Dioxane to DMSO or NMP . These solvents stabilize the anionic Meisenheimer intermediate and strip cations from the base, increasing the "naked" nucleophilicity of azepane.

-

Leaving Group Swap: If using -Cl, switch to -F. The C-F bond is stronger, but the high electronegativity of fluorine lowers the LUMO energy of the ring, dramatically accelerating the rate-determining addition step (Element Effect).

-

Issue 2: Regioselectivity (2,4-Dichloropyrimidine)

-

Mechanism: Nucleophilic attack at C4 is generally favored over C2 due to the para-like resonance stabilization of the negative charge on the ring nitrogens.

-

Control Strategy:

-

To target C4: Run at 0°C to RT with 1.0 eq of Azepane.

-

To target C2: This is difficult via SNAr. Requires blocking C4 or using Pd-catalysis (see Module B).

-

Optimization Table: SNAr Conditions

| Parameter | Standard (Piperidine) | Azepane Optimized | Why? |

| Solvent | EtOH, THF | DMSO, NMP, DMF | Overcomes entropic barrier via transition state stabilization. |

| Base | TEA, | DIPEA (Hünig's) | Higher solubility in organic media; prevents H-bond aggregation. |

| Temp | 60-80°C | 100-130°C | Azepane requires higher activation energy ( |

| Concentration | 0.1 M | 0.5 - 1.0 M | High concentration favors bimolecular kinetics ( |

Module B: Troubleshooting Buchwald-Hartwig Amination

Applicability: Bromopyrimidines, Iodopyrimidines, unactivated Chloropyrimidines, or substitution at the 5-position.

The "Azepane Trap" in Catalysis

Azepane is a secondary amine that is prone to

Protocol: The "Bulky Ligand" System

For azepane, standard ligands like

Recommended System:

-

Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Using G4 pre-catalysts ensures 1:1 L:Pd ratio and rapid activation).

-

Base: NaOtBu (Standard) or

(if functional group sensitive). -

Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Rescue Protocol:

-

Purge: Charge reaction vessel with Pyrimidine (1.0 eq), Azepane (1.2 eq), and Base (2.0 eq). Cycle Vacuum/Ar 3 times.

-

Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%) . Note: RuPhos is specifically optimized for secondary amines.

-

Solvent: Add sparged 1,4-Dioxane (0.2 M concentration).

-

Heat: Stir at 80°C-100°C.

-

Monitoring: Check LCMS at 1h. If Protodehalogenation (M-Halide+H) is observed, lower temp to 60°C and increase catalyst loading.

Troubleshooting Table: Pd-Catalysis

| Symptom | Diagnosis | Corrective Action |

| Protodehalogenation (Reduced Pyrimidine) | Reductive elimination is slower than | Switch ligand to BrettPhos or RuPhos . These bulky ligands accelerate reductive elimination. |

| No Reaction (Catalyst Poisoning) | Azepane is binding to Pd, displacing the ligand. | Use a Pre-catalyst (e.g., Pd G4) instead of mixing |

| Incomplete Conversion | Catalyst death / Oxidation. | Add 10 mol% free ligand to sustain the active species. Ensure strict |

Frequently Asked Questions (FAQs)

Q: I have an -OH or -NH2 group on my pyrimidine. Why is the yield <10%? A: These groups are acidic. In SNAr, they can deprotonate and form unreactive salts. In Buchwald, they can coordinate to Pd.[1][2][3][4]

-

Fix: Protect these groups (e.g., TBS ether for -OH, Boc for -NH2) before coupling. Alternatively, use LiHMDS (2.5 eq) as the base in the Buchwald reaction to transiently protect the amine/alcohol as a silylamide/silylether in situ.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for the SNAr pathway with azepane. The rapid heating can overcome the activation energy barrier before thermal decomposition of the pyrimidine occurs. Try 140°C for 20 mins in NMP.

Q: Why does my LCMS show a mass of [Product + 14]? A: Check your solvent. If you are using DMF/DMA with strong bases and high heat, you might be seeing dimethylamine incorporation (from solvent hydrolysis) competing with your azepane. Switch to NMP or DMSO.

References

-

Mechanistic Insight on Azepane Reactivity: Dillen, J. (2013). Conformational analysis of azepane, oxepane, thiepane and the azepanium cation.[5] Structural Chemistry, 24, 751–762.[5] [Link]

-

Buchwald-Hartwig Ligand Selection (RuPhos/BrettPhos): Maitre, S., et al. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1] Journal of the American Chemical Society, 131(31), 11049-11061. [Link]

-

SNAr Reactivity of Pyrimidines: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry, 84(16), 9975–9988. [Link]

-

Pre-catalyst Utility (Pd G3/G4): Bruno, N. C., et al. (2013). Rapidly Initiating Precatalysts for the Mild and Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Chemical Science, 4, 916-920. [Link]

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

Stability of N-pyrimidin-2-ylazepan-4-amine under physiological conditions

This technical guide addresses the stability profile, handling, and troubleshooting of N-(pyrimidin-2-yl)azepan-4-amine and its derivatives.[1] It is designed for medicinal chemists and DMPK scientists encountering this scaffold in drug discovery programs (e.g., kinase inhibitors, GPCR ligands).

Executive Summary: The Stability Paradox

The N-(pyrimidin-2-yl)azepan-4-amine scaffold presents a dual stability profile:

-

Chemically Robust: The core 2-aminopyrimidine linkage is highly resistant to hydrolysis across a wide pH range (pH 2–10).[1]

-

Metabolically Labile: The azepane ring is a known "metabolic soft spot," frequently leading to high intrinsic clearance (

) in microsomal assays due to oxidative metabolism.[1]

Chemical Stability & Physicochemical Properties[1][2][3]

Q: Is the pyrimidine-amine bond susceptible to hydrolysis at physiological pH? A: No. The bond between the exocyclic nitrogen (at azepane C4) and the pyrimidine C2 position is electronically stabilized.[1] The electron-deficient pyrimidine ring delocalizes the nitrogen lone pair, imparting partial double-bond character (guanidine-like resonance). This bond is stable in:

-

PBS (pH 7.4): >24 hours at 37°C.

-

Acidic Media (0.1 N HCl): Generally stable, though reversible protonation of the pyrimidine ring occurs.[1]

-

Plasma: Stable to plasma esterases/amidases.[1]

Q: What are the solubility challenges? A: The molecule contains two distinct basic centers:

-

Azepane Ring Nitrogen (N1): Highly basic (

).[1] At physiological pH (7.4), this nitrogen is fully protonated, ensuring good aqueous solubility but potentially driving non-specific binding (NSB) to phospholipids.[1] -

Exocyclic Aminopyrimidine: Weakly basic (

).[1]

Data Table: Predicted Physicochemical Profile

| Parameter | Value (Approx.) | Implication |

|---|---|---|

| pKa (Azepane N) | 10.8 | High solubility in acidic/neutral buffers; potential lysosomal trapping.[1] |

| pKa (Pyrimidine N) | 3.5 | Unprotonated at pH 7.4; contributes to lipophilicity.[1] |

| LogD (pH 7.4) | -0.5 to 1.5 | Moderate permeability; low risk of precipitation in bioassays.[1] |

Metabolic Stability (The Critical Bottleneck)

Q: Why does this scaffold show rapid disappearance in liver microsomes? A: While the pyrimidine cap is stable, the azepane ring is highly susceptible to Cytochrome P450 (CYP) mediated oxidation.[1] Recent studies on azepan-4-amine antimycobacterial agents demonstrated that this core suffers from high microsomal turnover unless specifically blocked.

Primary Metabolic Pathways:

- -Carbon Hydroxylation: CYPs attack the carbons adjacent to the ring nitrogen (C2 and C7), leading to unstable hemiaminals that may ring-open.[1]

-

N-Oxidation: The basic azepane nitrogen is a substrate for Flavin-containing Monooxygenases (FMOs) or CYPs, forming N-oxides.[1][2]

-

Remote Hydroxylation: The flexible C3/C5/C6 carbons are accessible for oxidative attack.[1]

Diagram: Metabolic Soft Spots of the Azepan-4-amine Core

Caption: Primary metabolic clearance pathways. The

Troubleshooting Guide

Scenario A: High Clearance in Microsomes (

-

Root Cause: Unprotected azepane ring carbons.[1]

-